
Tert-butyl pyridine-1(2h)-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl pyridine-1(2H)-carboxylate is a chemical compound with the molecular formula C10H17NO2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used in organic synthesis and has various applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Tert-butyl pyridine-1(2H)-carboxylate can be synthesized through several methods. One common method involves the reaction of pyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields this compound as a product .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable and efficient processes. These methods often utilize continuous flow reactors and optimized reaction conditions to maximize yield and minimize waste. The use of catalysts and automated systems can further enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl pyridine-1(2H)-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form pyridine-1(2H)-carboxylic acid derivatives.
Reduction: Reduction reactions can convert it into different pyridine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the tert-butyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce various pyridine derivatives .
Aplicaciones Científicas De Investigación
Tert-butyl pyridine-1(2H)-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: Researchers use it to develop new pharmaceuticals and study drug interactions.
Industry: It is employed in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of tert-butyl pyridine-1(2H)-carboxylate involves its interaction with various molecular targets. It can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The pathways involved in its mechanism of action depend on the specific application and the target molecules .
Comparación Con Compuestos Similares
Similar Compounds
Pyridine-1(2H)-carboxylic acid: A similar compound without the tert-butyl group.
Tert-butyl pyridine-2-carboxylate: A positional isomer with the carboxylate group at a different position on the pyridine ring.
Tert-butyl pyridine-3-carboxylate: Another positional isomer with the carboxylate group at the third position.
Uniqueness
Tert-butyl pyridine-1(2H)-carboxylate is unique due to its specific structure, which imparts distinct chemical properties and reactivity. The presence of the tert-butyl group enhances its stability and makes it a valuable intermediate in organic synthesis .
Propiedades
Número CAS |
79356-98-2 |
|---|---|
Fórmula molecular |
C10H15NO2 |
Peso molecular |
181.23 g/mol |
Nombre IUPAC |
tert-butyl 2H-pyridine-1-carboxylate |
InChI |
InChI=1S/C10H15NO2/c1-10(2,3)13-9(12)11-7-5-4-6-8-11/h4-7H,8H2,1-3H3 |
Clave InChI |
XTDXZSGSIMLARD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-(Trifluoromethoxy)-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13041843.png)
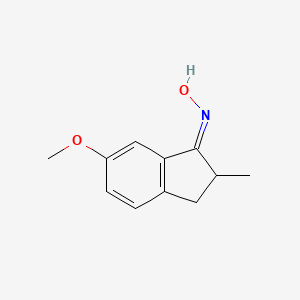

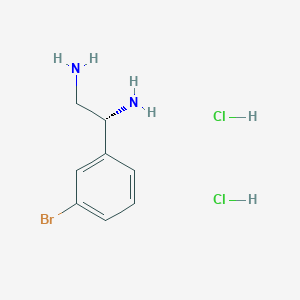
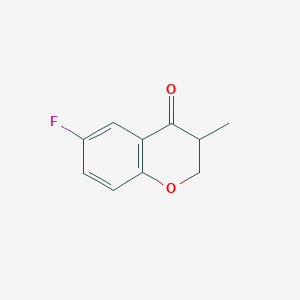
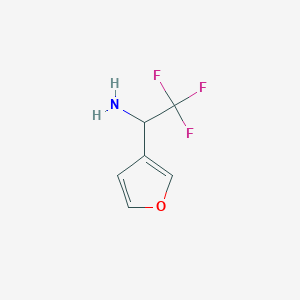
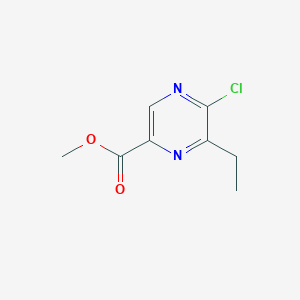
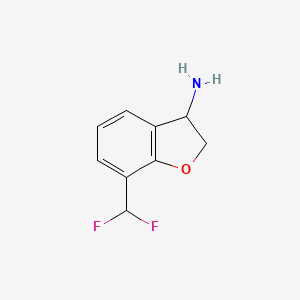

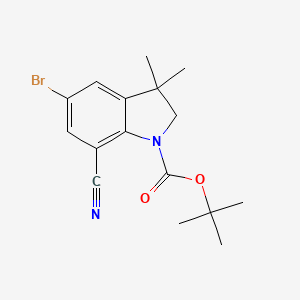
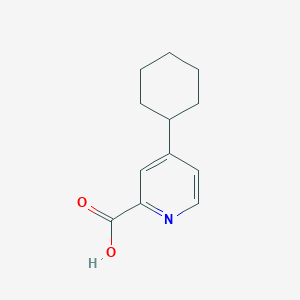

![(1S,2R)-1-Amino-1-[3-fluoro-4-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13041912.png)
